molecular formula C17H16N6O4 B15086980 2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)amino]-N'-[(E)-(2-methoxy-1-naphthyl)methylidene]acetohydrazide

2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)amino]-N'-[(E)-(2-methoxy-1-naphthyl)methylidene]acetohydrazide

Cat. No.: B15086980
M. Wt: 368.3 g/mol
InChI Key: TXWPFYSIHLVQGZ-UFWORHAWSA-N
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Description

2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)amino]-N’-[(E)-(2-methoxy-1-naphthyl)methylidene]acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms, and a naphthyl group, which is a fused ring system consisting of two benzene rings.

Preparation Methods

The synthesis of 2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)amino]-N’-[(E)-(2-methoxy-1-naphthyl)methylidene]acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazine ring: This can be achieved by cyclization reactions involving appropriate precursors.

    Attachment of the naphthyl group: This step often involves a condensation reaction between the triazine derivative and a naphthyl aldehyde.

    Final assembly: The final step involves the formation of the hydrazide linkage through a reaction with hydrazine derivatives.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)amino]-N’-[(E)-(2-methoxy-1-naphthyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, often using halogenating agents or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)amino]-N’-[(E)-(2-methoxy-1-naphthyl)methylidene]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)amino]-N’-[(E)-(2-methoxy-1-naphthyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The triazine ring and naphthyl group allow the compound to bind to particular enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Compared to other similar compounds, 2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)amino]-N’-[(E)-(2-methoxy-1-naphthyl)methylidene]acetohydrazide stands out due to its unique combination of a triazine ring and a naphthyl group. Similar compounds include:

  • 2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)amino]-N’-[(E)-(4-trifluoromethylphenyl)methylidene]acetohydrazide
  • 2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)amino]-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide

These compounds share the triazine core but differ in the substituents attached to the hydrazide linkage, which can significantly influence their chemical properties and biological activities .

Properties

Molecular Formula

C17H16N6O4

Molecular Weight

368.3 g/mol

IUPAC Name

2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]acetamide

InChI

InChI=1S/C17H16N6O4/c1-27-13-7-6-10-4-2-3-5-11(10)12(13)8-19-21-14(24)9-18-15-16(25)20-17(26)23-22-15/h2-8H,9H2,1H3,(H,18,22)(H,21,24)(H2,20,23,25,26)/b19-8+

InChI Key

TXWPFYSIHLVQGZ-UFWORHAWSA-N

Isomeric SMILES

COC1=C(C2=CC=CC=C2C=C1)/C=N/NC(=O)CNC3=NNC(=O)NC3=O

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)CNC3=NNC(=O)NC3=O

Origin of Product

United States

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